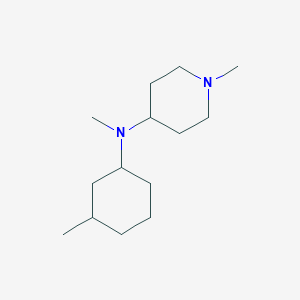
diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as TTA-2, is a chemical compound that has been widely studied for its potential applications in scientific research. TTA-2 is a member of the pyridine-carboxylic acid ester family and is known for its ability to modulate the activity of certain ion channels in the brain. In
科学的研究の応用
Diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research for diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is in the study of ion channels in the brain. diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate the activity of certain ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel. These ion channels play important roles in neuronal signaling and have been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
作用機序
The mechanism of action of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the modulation of ion channel activity. diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to bind to the NMDA receptor and the TRP channel, leading to changes in their activity. These changes in ion channel activity can have downstream effects on neuronal signaling and may contribute to the observed biochemical and physiological effects of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Biochemical and Physiological Effects:
diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate can modulate the activity of the NMDA receptor and the TRP channel, leading to changes in calcium signaling and neuronal excitability. In vivo studies have shown that diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate for lab experiments is its ability to modulate the activity of specific ion channels, making it a valuable tool for studying the role of these channels in neuronal signaling. However, diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is also a relatively new compound, and its effects on other systems and pathways are not yet fully understood. Additionally, diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has not been extensively tested in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of future directions for research on diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more specific modulators of ion channel activity, which could lead to the development of more targeted therapies for neurological disorders. Another area of research is the study of the long-term effects of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate on neuronal signaling and brain function. Finally, there is a need for more extensive testing of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate in humans to determine its safety and efficacy as a potential therapeutic agent.
合成法
The synthesis of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that begins with the reaction of 2-thiophenemethanol with diethyl malonate to form the corresponding diester. This intermediate is then reacted with 2-thiophenecarboxaldehyde to produce the final product, diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The synthesis of diethyl 4-(2-thienyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been well-established in the literature and has been used to produce large quantities of the compound for scientific research purposes.
特性
IUPAC Name |
diethyl 4-thiophen-2-yl-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-3-24-19(22)15-12-21(11-14-7-5-9-26-14)13-16(20(23)25-4-2)18(15)17-8-6-10-27-17/h5-10,12-13,18H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCGHLEOZSZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5057461.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5057480.png)
![4-({[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5057482.png)
![N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5057489.png)
![3-(ethylthio)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5057497.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)

![1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5057525.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)
![1-(4-chlorobenzyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5057535.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B5057540.png)
